4-(Trifluoromethyl)-2H-1,3-dioxol-2-one
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Overview
Description
4-(Trifluoromethyl)-2H-1,3-dioxol-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-2H-1,3-dioxol-2-one typically involves the introduction of the trifluoromethyl group into the dioxolane ring. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. This reaction is carried out using copper(II) triflate and a base such as DBU in acetonitrile at 35°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl alcohols or acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield trifluoromethyl alcohols, while reduction can produce methyl-substituted dioxolanes.
Scientific Research Applications
4-(Trifluoromethyl)-2H-1,3-dioxol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-2H-1,3-dioxol-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but is attached to a phenol ring.
4-(Trifluoromethyl)aniline: Similar in structure but with an aniline group instead of a dioxolane ring.
Uniqueness
4-(Trifluoromethyl)-2H-1,3-dioxol-2-one is unique due to the presence of both the trifluoromethyl group and the dioxolane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
324547-56-0 |
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Molecular Formula |
C4HF3O3 |
Molecular Weight |
154.04 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C4HF3O3/c5-4(6,7)2-1-9-3(8)10-2/h1H |
InChI Key |
HHEHBDIJKBHWLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=O)O1)C(F)(F)F |
Origin of Product |
United States |
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